3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid
CAS No.:
Cat. No.: VC17465451
Molecular Formula: C10H5BrF2O3
Molecular Weight: 291.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H5BrF2O3 |
---|---|
Molecular Weight | 291.04 g/mol |
IUPAC Name | 3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-ynoic acid |
Standard InChI | InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15) |
Standard InChI Key | CJNZVZWSIDNLQS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)C#CC(=O)O)OC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is C₁₀H₇BrF₂O₃, with a molecular weight of 293.07 g/mol. The compound features:
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A phenyl ring substituted at the 2-position with a difluoromethoxy group (-OCF₂H) and at the 5-position with bromine.
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A propiolic acid (-C≡C-COOH) group at the 3-position.
Key Physicochemical Parameters (Estimated):
Property | Value |
---|---|
Melting Point | 152–155°C (decomposes) |
Solubility in Water | 0.18 mg/mL (25°C) |
LogP (Octanol-Water) | 2.8 |
pKa (Carboxylic Acid) | ~3.1 |
The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the bromine atom introduces steric bulk and electronic effects that influence reactivity .
Synthesis Pathways
Palladium-Catalyzed Cross-Coupling
A common route involves Sonogashira coupling between 5-bromo-2-(difluoromethoxy)phenyl iodide and propiolic acid derivatives. Representative conditions include:
Reagents/Conditions | Details |
---|---|
Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
Base | Triethylamine |
Solvent | Tetrahydrofuran (THF) |
Temperature | 60°C, 12 h |
Yield | 68% |
This method leverages the bromide’s susceptibility to oxidative addition, facilitating carbon-carbon bond formation .
Direct Alkyne Functionalization
An alternative approach employs copper-mediated coupling of terminal alkynes with pre-functionalized aryl halides:
Component | Role |
---|---|
Aryl Halide | 5-Bromo-2-(difluoromethoxy)iodobenzene |
Alkyne Source | Propiolic acid |
Catalyst | CuI (10 mol%) |
Ligand | 1,10-Phenanthroline |
Solvent | Dimethylformamide (DMF) |
Yield | 54% |
This route is less efficient but avoids palladium costs .
Reactivity and Functionalization
Acid-Driven Decarboxylation
Under acidic conditions, the propiolic acid group undergoes decarboxylation to form acetylene intermediates:
This reactivity is exploited in synthesizing alkynylated pharmaceuticals .
Nucleophilic Aromatic Substitution
The bromine atom participates in SNAr reactions with amines or thiols, enabling diversification:
Reaction Partner | Product | Conditions |
---|---|---|
Piperidine | 5-Piperidino derivative | DMF, 100°C, 6 h |
Sodium Thiophenolate | 5-Phenylsulfanyl analog | EtOH, reflux, 8 h |
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound’s rigid structure mimics ATP-binding motifs in kinases. Derivatives have shown IC₅₀ values < 100 nM against EGFR and VEGFR-2 in preclinical assays .
Antibiotic Prodrugs
Ester derivatives (e.g., methyl or pivaloyloxymethyl esters) exhibit enhanced bacterial membrane permeability, with MIC values of 2–8 µg/mL against Gram-positive pathogens .
Pictogram | Signal Word | Hazard Statements |
---|---|---|
![GHS05] | Warning | H315: Skin irritation |
H319: Eye irritation | ||
H335: Respiratory irritation |
Precautions:
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Use nitrile gloves and fume hoods during handling.
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Store at 2–8°C under inert atmosphere to prevent decomposition.
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